3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide
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Overview
Description
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide is a complex organic compound that features a pyrazole ring and a benzimidazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide typically involves multiple steps. One common approach is to start with the preparation of the pyrazole and benzimidazole intermediates, followed by their coupling to form the final product.
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Preparation of Pyrazole Intermediate
- React 2-amino-3,5-dimethylpyrazine with dimethyl carbonate in an organic solvent to form 3,5-dimethyl-1H-pyrazol-4-yl.
- Hydrolyze the resulting ester under acidic conditions to obtain the pyrazole carboxylic acid .
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Preparation of Benzimidazole Intermediate
- Synthesize 1-methyl-1H-1,3-benzimidazole from o-phenylenediamine and formic acid.
- React the benzimidazole with formaldehyde to introduce the methyl group at the 2-position .
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Coupling Reaction
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce any carbonyl groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in various diseases.
Materials Science: It can be used in the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and benzimidazole moieties can form hydrogen bonds and π-π interactions with the active sites of these targets, leading to inhibition or activation of their function .
Comparison with Similar Compounds
Similar Compounds
4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid: Similar pyrazole structure but different functional groups.
1-(3,5-dinitro-1H-pyrazol-4-yl)-3-nitro-1H-1,2,4-triazol-5-amine: Contains a pyrazole ring but with nitro groups and a triazole moiety.
Uniqueness
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methyl-1H-1,3-benzimidazol-2-yl)methyl]propanamide is unique due to its combination of pyrazole and benzimidazole rings, which provide a versatile scaffold for various applications in medicinal chemistry and materials science .
Properties
Molecular Formula |
C17H21N5O |
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Molecular Weight |
311.4 g/mol |
IUPAC Name |
3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-[(1-methylbenzimidazol-2-yl)methyl]propanamide |
InChI |
InChI=1S/C17H21N5O/c1-11-13(12(2)21-20-11)8-9-17(23)18-10-16-19-14-6-4-5-7-15(14)22(16)3/h4-7H,8-10H2,1-3H3,(H,18,23)(H,20,21) |
InChI Key |
JDEVFRDXQKESEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1)C)CCC(=O)NCC2=NC3=CC=CC=C3N2C |
Origin of Product |
United States |
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